molecular formula C7H3BrClN3 B2479227 7-Bromo-6-chloropyrido[2,3-b]pyrazine CAS No. 1823374-98-6

7-Bromo-6-chloropyrido[2,3-b]pyrazine

Cat. No.: B2479227
CAS No.: 1823374-98-6
M. Wt: 244.48
InChI Key: XRVLIAZLPDGRHR-UHFFFAOYSA-N
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Description

7-Bromo-6-chloropyrido[2,3-b]pyrazine is a high-value heterocyclic building block designed for advanced pharmaceutical research and discovery. This compound features a pyrido[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Current scientific literature identifies this structural class as a critical precursor in the development of novel non-nucleoside inhibitors targeting viral DNA polymerases . Specifically, recent studies highlight the use of substituted pyrido[2,3-b]pyrazine derivatives as potent inhibitors of human cytomegalovirus (HCMV) polymerase, with several analogs demonstrating strong antiviral activity (EC50 < 1 μM) and favorable cytotoxicity profiles . The strategic bromo- and chloro- substitutions on the core structure provide distinct handles for further synthetic diversification via cross-coupling reactions and functional group interconversions, making this reagent a versatile intermediate for constructing focused libraries . Researchers are leveraging these compounds to optimize drug-like properties, including reducing off-target activity such as hERG channel inhibition, thereby improving compound safety and efficacy . This reagent is offered for research applications including as a key synthetic intermediate in antiviral agent development, a core structure for the synthesis of potential metal-chelating ligands, and a building block for creating compounds to screen against a broad spectrum of herpesviruses . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-chloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-4-3-5-7(12-6(4)9)11-2-1-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLIAZLPDGRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823374-98-6
Record name 7-bromo-6-chloropyrido[2,3-b]pyrazine
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Molecular Structure Elucidation and Spectroscopic Analysis of 7 Bromo 6 Chloropyrido 2,3 B Pyrazine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insight into the atomic and molecular framework, functional groups, and electronic nature of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are synergistically used for a comprehensive analysis.

In the ¹H NMR spectrum of this derivative, recorded in CDCl₃, the protons on the pyridopyrazine nucleus appear at δ 9.10 (d, 1H) and δ 8.58 (d, 1H). nih.gov These downfield shifts are characteristic of protons attached to electron-deficient aromatic rings. The ¹³C NMR spectrum further supports the structure, with signals for the pyridopyrazine carbons observed across a range from δ 120.81 to δ 155.14. nih.gov The presence of bromine and chlorine atoms in the target molecule, 7-bromo-6-chloropyrido[2,3-b]pyrazine, would be expected to further influence these chemical shifts through their inductive and mesomeric effects. Systematic NMR studies on various pyrido[2,3-b]pyrazines and their N-oxides have established a foundational understanding for these assignments. scilit.com

Table 1: NMR Spectral Data for 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine in CDCl₃. nih.gov
SpectrumChemical Shift (δ ppm)Assignment
¹H NMR9.10 (d)Pyridopyrazine ring protons
8.58 (d)
¹³C NMR155.14, 149.73, 148.44, 148.03Pyridopyrazine & Thienyl ring carbons
140.83, 140.36, 138.89, 135.82
130.88, 130.66, 130.33, 130.07
127.78, 127.72
120.81

FT-IR spectroscopy is utilized to identify the characteristic vibrational modes of functional groups within a molecule. For aromatic heterocyclic systems like pyrido[2,3-b]pyrazines, the IR spectrum is typically characterized by a series of sharp bands corresponding to C-H and C=N/C=C stretching and bending vibrations.

The FT-IR spectrum of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine shows characteristic absorptions at 3099 cm⁻¹ (aromatic C-H stretch), and a series of bands between 1539 cm⁻¹ and 1311 cm⁻¹ which are attributable to the C=C and C=N stretching vibrations of the fused aromatic ring system. nih.gov Analysis of the parent pyrazine (B50134) molecule aids in assigning these core vibrations. For this compound, additional vibrational modes corresponding to the C-Cl and C-Br bonds would be expected, typically appearing in the fingerprint region below 800 cm⁻¹. researchgate.net

Table 2: Key FT-IR Absorption Bands for 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. nih.gov
Frequency (cm⁻¹)Vibrational Assignment
3099Aromatic C-H stretching
1539, 1427, 1410Aromatic C=C and C=N ring stretching
1331, 1311Aromatic ring vibrations
1237, 1172, 1072In-plane C-H bending and ring vibrations

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The pyrido[2,3-b]pyrazine (B189457) core is a chromophore that exhibits characteristic π–π* and n–π* transitions. rsc.org The absorption properties are sensitive to substitution on the ring system. nih.govrsc.org

Studies on various donor-acceptor molecules based on the pyrido[2,3-b]pyrazine backbone show that the core skeleton gives rise to transitions in the UV and visible regions. researchgate.net The parent pyrido[2,3-b]pyrazine system is known to facilitate intramolecular charge transfer (ICT) when substituted with electron-donating and electron-accepting groups, which can be fine-tuned to cover the full visible spectrum. rsc.org For this compound, the halogen substituents are expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound due to their electronic effects.

Mass spectrometry is an essential tool for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₇H₃BrClN₃), high-resolution mass spectrometry would show a distinctive isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% abundance, respectively) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% abundance, respectively) creates a characteristic M, M+2, and M+4 isotopic cluster, which is a definitive signature for its presence. While experimental data for the target compound is unavailable, predicted data for the related 7-bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (B13008055) highlights the expected adducts that would be observed. uni.lu The mass spectrum of the parent pyrido[2,3-b]pyrazine shows a top peak at m/z 131, corresponding to its molecular ion. nih.gov

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine has been resolved, providing a direct model for the halogenated pyrido[2,3-b]pyrazine system. nih.govnih.gov The compound crystallizes in the P2₁/c space group. In the crystal lattice, the molecules are linked by a series of C—H⋯Br and C—H⋯N intermolecular interactions, forming layers. nih.gov These non-covalent interactions are crucial in dictating the solid-state packing arrangement of the molecules.

Table 3: Selected Crystallographic Data for 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. nih.govnih.gov
ParameterValue
Molecular FormulaC₁₅H₈BrN₃S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionsC—H⋯Br, C—H⋯N

Conformational Analysis of Halogenated Pyrido[2,3-b]pyrazines

The conformation of the pyrido[2,3-b]pyrazine ring system is significantly influenced by its substituents. While the unsubstituted analogue is relatively planar, the introduction of bulky or electronically repulsive groups can induce conformational distortion. nih.gov

X-ray analysis of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine reveals that the pyridopyrazine moiety is not perfectly planar but is buckled, with a dihedral angle of 8.78(10)° between the pyridine (B92270) and pyrazine rings. nih.gov This contrasts with the non-brominated version of the molecule, which is more planar. nih.gov This buckling is likely a result of steric strain and electronic repulsion introduced by the halogen atom. In other halogenated cyclic systems, similar distortions are observed, arising from repulsion between adjacent or 1,3-diaxially positioned halogens, which increases with the size of the halogen. beilstein-journals.orgnih.govbeilstein-archives.org For this compound, the adjacent bulky bromine and chlorine atoms on the pyridine ring would be expected to induce significant steric strain, likely resulting in a non-planar conformation of the fused ring system to alleviate these repulsive interactions.

Quantum Chemical Computations for Predicting Spectroscopic Signatures

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic signatures of molecules like this compound. These theoretical calculations provide valuable insights into the relationships between molecular structure and spectroscopic properties, aiding in the interpretation of experimental data and the prediction of spectra for novel compounds. The primary methods employed for this purpose are DFT for nuclear magnetic resonance (NMR) and vibrational spectroscopy, and Time-Dependent DFT (TD-DFT) for electronic spectroscopy.

Theoretical Framework

The prediction of spectroscopic signatures begins with the optimization of the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process identifies the most stable three-dimensional arrangement of the atoms. Once the optimized geometry is obtained, further calculations can be performed to predict various spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (δ) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. The computed shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. These theoretical shifts for ¹H and ¹³C nuclei can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM).

Vibrational Spectroscopy (Infrared and Raman)

The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a characteristic frequency. Theoretical vibrational spectra provide a basis for assigning the absorption bands and Raman shifts observed experimentally to specific molecular motions, such as stretching, bending, and torsional vibrations of the pyrido[2,3-b]pyrazine core and its substituents. A comparison of the computed and experimental spectra can confirm the molecular structure and provide information about intermolecular interactions.

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectra of this compound can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). These theoretical predictions are instrumental in understanding the electronic structure of the molecule and interpreting its UV-Visible spectrum.

While specific data tables for this compound are not available in the current literature, the table below illustrates the typical format for presenting such theoretical data for a hypothetical related compound.

Table 1: Hypothetical Calculated Spectroscopic Data for a Pyrido[2,3-b]pyrazine Derivative

Spectroscopic Technique Parameter Calculated Value Experimental Value
¹H NMR δ (ppm), H-2 7.85 7.90
δ (ppm), H-3 8.10 8.15
δ (ppm), H-8 8.50 8.55
¹³C NMR δ (ppm), C-2 130.2 130.5
δ (ppm), C-3 145.8 146.1
δ (ppm), C-6 150.1 150.4
δ (ppm), C-7 118.5 118.9
IR Spectroscopy ν (cm⁻¹), C=N stretch 1620 1625
ν (cm⁻¹), C-Cl stretch 750 755
ν (cm⁻¹), C-Br stretch 680 685
UV-Vis Spectroscopy λmax (nm) 280 282
λmax (nm) 350 355

Theoretical and Computational Investigations of 7 Bromo 6 Chloropyrido 2,3 B Pyrazine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Detailed Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the electronic behavior and reactivity of a molecule, has not been reported for 7-bromo-6-chloropyrido[2,3-b]pyrazine.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

There is no published data available for the HOMO and LUMO energies of this compound. This information, typically calculated using quantum chemical methods, is essential for determining the HOMO-LUMO gap, which is a key indicator of molecular stability and reactivity.

Global Reactivity Parameters and Chemical Softness/Hardness Indices

Specific values for global reactivity parameters—such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω)—have not been computationally determined for this compound. These indices are derived from HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

While DFT is a standard method for investigating molecular properties, no specific studies applying this theory to this compound are available in the scientific literature.

Prediction of Dipole Moments and Polarizabilities

The dipole moment and polarizability, which describe a molecule's response to an external electric field, have not been calculated for this compound.

Computational Analysis of Nonlinear Optical (NLO) Properties

There are no available computational analyses of the Nonlinear Optical (NLO) properties, such as the first-order hyperpolarizability (β) or second-order hyperpolarizability (γ), for this specific compound. Such studies are vital for assessing a material's potential in optoelectronic applications.

Molecular Dynamics Simulations and Conformational Landscape Exploration

A search of the literature yielded no studies involving molecular dynamics simulations to explore the conformational landscape or intermolecular interactions of this compound. These simulations are critical for understanding the behavior of the molecule in different environments and its potential interactions with biological targets or other materials.

In Silico Modeling for Ligand-Target Interactions

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. For compounds like this compound, computational techniques such as molecular docking are employed to forecast their binding affinity and orientation within the active sites of proteins, such as kinases and receptors. These methods provide valuable insights that can guide the synthesis and experimental evaluation of new potential drug candidates.

Molecular Docking Studies with Selected Biological Targets (e.g., Kinases, Receptors)

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of pyrido[2,3-b]pyrazine (B189457) derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide a framework for understanding the potential interactions of the title compound.

Derivatives of the pyrido[2,3-b]pyrazine core have been computationally evaluated as inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. For instance, related 3-substituted pyrido[2,3-b]pyrazine derivatives have been docked against the KRAS protein, a key player in many cancers. In these studies, certain derivatives demonstrated strong binding affinities, with calculated binding energies reaching as low as -8.2 kcal/mol ikm.org.my. The interactions in these models were characterized by the formation of multiple hydrogen bonds with key amino acid residues within the protein's binding site ikm.org.my.

Furthermore, computational studies on other pyrazine-based compounds have revealed their potential as antibacterial agents by targeting bacterial enzymes. For example, a pyrazine-pyridone derivative exhibited a high binding affinity of -7.4519 kcal/mol with its bacterial target, an interaction stabilized by hydrogen bonds and π-hydrogen bonds nih.gov. Although the specific target and compound differ, this highlights the potential of the pyrazine (B50134) moiety to engage in significant interactions within a protein's active site.

The table below summarizes representative binding energy data from molecular docking studies of various pyrido[2,3-b]pyrazine derivatives with different protein targets, offering a comparative perspective for the potential interactions of this compound.

Derivative ClassBiological TargetPredicted Binding Energy (kcal/mol)
3-substituted pyrido[2,3-b]pyrazineKRAS Protein-8.0 to -8.2 ikm.org.my
3-substituted pyrido[2,3-b]pyrazineTNF-α-5.7 to -5.9 ikm.org.my
3-substituted pyrido[2,3-b]pyrazineTGF-β-6.0 ikm.org.my
Pyrazine-pyridone derivativeBacterial Enzyme (PDB: 4DUH)-7.4519 nih.gov

This table is generated based on data from related compounds to provide a predictive context for this compound.

Binding Mode Predictions and Interaction Analysis

The predictive power of molecular docking extends to elucidating the specific binding modes and key molecular interactions that stabilize the ligand-target complex. For pyrido[2,3-b]pyrazine derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds.

In docking studies of 3-substituted pyrido[2,3-b]pyrazines with the KRAS protein, the formation of several hydrogen bonds was a critical determinant of the strong binding affinity ikm.org.my. These bonds were observed with amino acid residues such as Gly13, Val29, Asn116, Asp119, Ser145, and Ala146 ikm.org.my. For the title compound, this compound, the nitrogen atoms within the pyrazine ring are expected to act as hydrogen bond acceptors, a common interaction pattern for this heterocyclic system.

The halogen atoms at positions 6 and 7 (chlorine and bromine, respectively) are also poised to play a significant role in the binding interactions. These substituents can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. Additionally, the lipophilic nature of the bromo and chloro groups can contribute to favorable hydrophobic interactions within the typically less polar environment of a protein's active site.

The predicted interactions for 3-substituted pyrido[2,3-b]pyrazine derivatives with various protein targets are summarized in the table below, illustrating the types of amino acid residues that could potentially interact with this compound.

Derivative ClassBiological TargetKey Interacting Amino Acid Residues
3-substituted pyrido[2,3-b]pyrazineKRAS ProteinGly13, Val29, Asn116, Asp119, Ser145, Ala146 ikm.org.my
3-substituted pyrido[2,3-b]pyrazineTNF-αGln61, Tyr151 ikm.org.my

This table highlights key interactions of related compounds, providing a basis for predicting the binding mode of this compound.

Reactivity and Reaction Mechanisms of 7 Bromo 6 Chloropyrido 2,3 B Pyrazine and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Pyrido[2,3-b]pyrazine (B189457) Scaffold

The pyrido[2,3-b]pyrazine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic significantly deactivates the scaffold towards electrophilic aromatic substitution (EAS), making such reactions challenging compared to electron-rich aromatic systems like benzene.

Regioselectivity of Halogenation and Nitration

Direct electrophilic halogenation or nitration of the unsubstituted pyrido[2,3-b]pyrazine core requires harsh reaction conditions. The pyridine (B92270) and pyrazine (B50134) rings are both considered π-deficient, which disfavors attack by electrophiles. researchgate.net Furthermore, under the strongly acidic conditions often required for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atoms of the heterocyclic system are likely to be protonated. This protonation further increases the electron deficiency of the ring system, making it even more resistant to electrophilic attack. uoanbar.edu.iq

When forced, electrophilic substitution on pyridine typically occurs at the 3- and 5-positions, which are meta to the deactivating nitrogen atom. uoanbar.edu.iqchemrxiv.org By analogy, for the pyrido[2,3-b]pyrazine scaffold, electrophilic attack would be predicted to occur on the pyridine portion of the molecule rather than the more deactivated pyrazine ring. The most likely positions for substitution are C-7 and C-8, as they are meta to the pyridine nitrogen (N-5).

Studies on related fused heterocyclic systems support this prediction. For instance, functionalization of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) through a deprotometalation-iodination sequence, a process that places an electrophile (I₂) onto a pre-metalated site, has shown that substitution occurs at the C-8 position. mdpi.com This indicates that the C-8 position is a plausible site for electrophilic attack. In the case of 7-Bromo-6-chloropyrido[2,3-b]pyrazine, the existing halogen substituents would further deactivate the pyridine ring, making additional electrophilic substitution exceptionally difficult.

Oxidation Reactions and N-Oxide Formation

The nitrogen atoms within the pyrido[2,3-b]pyrazine scaffold can be targeted by oxidizing agents to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring system, often making it more susceptible to both electrophilic and nucleophilic substitution reactions. Common oxidizing agents for such transformations include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

The pyrido[2,3-b]pyrazine core contains three nitrogen atoms (N-1, N-4, and N-5) that are potential sites for oxidation. The regioselectivity of N-oxidation depends on the relative basicity and steric accessibility of these nitrogen atoms. Generally, the pyridine nitrogen (N-5) would be expected to be more basic than the pyrazine nitrogens (N-1 and N-4), suggesting it would be the primary site of oxidation. However, the electronic effects of substituents on the ring can influence this outcome. The formation of N-oxides can serve as a strategic step in the functionalization of the pyrido[2,3-b]pyrazine ring, activating adjacent carbon atoms for subsequent reactions.

Nucleophilic Substitution and Ring Transformation Reactions

The electron-deficient nature of the pyrido[2,3-b]pyrazine scaffold makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly when substituted with good leaving groups like halogens.

Dual Reactivity Towards Nucleophiles

This compound possesses two halogen atoms on the pyridine ring, C-6 and C-7, presenting two potential sites for nucleophilic attack. The viability of SₙAr reactions is dictated by the ability of the ring system to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org Both pyrazine and pyridine rings are activating towards SₙAr, especially at positions ortho and para to the ring nitrogens, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.orgquora.com

In this specific molecule:

The C-6 position is ortho to the pyridine nitrogen (N-5). Attack at this position would generate a Meisenheimer complex where the negative charge can be delocalized onto N-5, providing significant stabilization.

The C-7 position is meta to N-5. While it is influenced by the electron-withdrawing pyrazine ring, it cannot directly delocalize the intermediate's negative charge onto N-5 via resonance.

Based on positional activation, the C-6 position is electronically favored for nucleophilic attack. However, the nature of the leaving group is also a critical factor. In SₙAr reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step, the bond strength (C-Cl > C-Br) would suggest that bromide is a better leaving group than chloride. This creates a scenario of dual reactivity where the electronic preference for attack at C-6 (bearing the poorer leaving group, Cl) competes with the better leaving group ability at C-7 (the electronically less favored position, Br). nih.gov The ultimate outcome of a nucleophilic substitution reaction would therefore depend on the specific nucleophile and reaction conditions, which could be tuned to favor substitution at one site over the other.

Ring-Opening and Ring-Closure Mechanisms

Under certain conditions, particularly with strong and bidentate nucleophiles, heterocyclic systems like pyrido[2,3-b]pyrazine can undergo ring transformations. These reactions often proceed via an initial nucleophilic addition to an electron-deficient carbon, followed by the opening of the heterocyclic ring to form an open-chain intermediate. This intermediate can then re-cyclize to form a new heterocyclic scaffold. mdpi.com

This pathway is well-documented for other nitrogen-containing heterocycles and is known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wur.nl For instance, the reaction of a pyrimidine (B1678525) salt with an amidine can lead to the replacement of a three-atom fragment of the pyrimidine ring with atoms from the nucleophile, resulting in a "degenerate ring transformation". wur.nl It is plausible that this compound could undergo similar transformations with specific nucleophiles, leading to the formation of entirely different ring systems. The mechanism would likely involve initial attack at an electrophilic carbon (e.g., C-2 or C-3 in the pyrazine ring, or C-6 in the pyridine ring), followed by cleavage of a C-N bond to open the ring.

Organometallic Reactions and Catalyst-Mediated Transformations

The halogen substituents on this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The relative reactivity of aryl halides in typical palladium-catalyzed reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination) follows the order: I > Br > Cl. nsf.govorganic-chemistry.org This reactivity difference allows for regioselective functionalization of dihalogenated substrates. In this compound, the C-7 bromo substituent is significantly more reactive than the C-6 chloro substituent in oxidative addition to a Palladium(0) catalyst.

This differential reactivity enables the selective elaboration of the C-7 position while leaving the C-6 chlorine atom untouched, which can then be used for a subsequent, more forcing coupling reaction or a nucleophilic aromatic substitution. Studies on the closely related analog, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, have demonstrated successful implementation of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions at the C-7 position. researchgate.netresearchgate.net

Below is a table summarizing catalyst-mediated transformations reported for a 7-bromopyrido[2,3-b]pyrazine (B1275775) analog, which illustrates the synthetic utility of this approach.

Reaction TypeCoupling PartnerCatalyst/LigandBaseProductYield (%)Ref
Suzuki Phenylboronic acidPd(PPh₃)₄Na₂CO₃7-Phenyl-2,3-diphenylpyrido[2,3-b]pyrazine95 researchgate.net
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N7-(Phenylethynyl)-2,3-diphenylpyrido[2,3-b]pyrazine85 researchgate.net
Heck StyrenePd(OAc)₂/P(o-tol)₃Et₃N7-(E)-Styryl-2,3-diphenylpyrido[2,3-b]pyrazine70 researchgate.net
Buchwald-Hartwig MorpholinePd₂(dba)₃/BINAPNaOtBu7-Morpholino-2,3-diphenylpyrido[2,3-b]pyrazine92 researchgate.net

These examples underscore the robustness of palladium-catalyzed cross-coupling for the selective functionalization of the C-7 position of the this compound scaffold.

Photochemical and Electrochemical Reactivity of this compound and its Analogs

The unique electronic properties of the pyrido[2,3-b]pyrazine core, characterized by the presence of multiple nitrogen atoms, render it susceptible to both electrochemical and photochemical transformations. The introduction of halogen substituents, such as bromine and chlorine at the 7 and 6 positions, respectively, further modulates this reactivity. This section delves into the specific electrochemical reduction pathways and photoinduced processes of this compound and its related analogs.

Electrochemical Reduction Pathways

The electrochemical reduction of pyrido[2,3-b]pyrazine derivatives has been a subject of scientific investigation, revealing pathways that are highly dependent on the reaction medium and the nature of substituents on the heterocyclic ring. For halogenated derivatives like 7-bromopyrido[2,3-b]pyrazines, the reduction process can involve both the heterocyclic core and the carbon-halogen bond.

Research on the electrochemical reduction of several pyrido[2,3-b]pyrazines has shown that in hydroorganic or aprotic media, the initial step often involves the formation of 1,4-dihydro derivatives. researchgate.net These intermediates can, in some cases, be isolated. However, they are often unstable and tend to isomerize into more stable 1,2-, 3,4-, or 5,8-dihydro compounds. researchgate.net The subsequent reduction of these 1,2- or 3,4-dihydro derivatives can lead to the formation of 1,2,3,4-tetrahydropyridopyrazines. researchgate.net

In the specific case of 7-bromopyrido[2,3-b]pyrazines in hydroorganic media, the electrochemical reduction also yields a 1,4-dihydro compound. This intermediate can then undergo one of two competing reactions: isomerization or debromhydration. researchgate.net In contrast, when the reduction is carried out in an aprotic medium, the primary outcome is the formation of the parent, debrominated heterocycle. researchgate.net

While specific studies on this compound are not extensively detailed in the available literature, the established reactivity of 7-bromopyrido[2,3-b]pyrazines provides a strong basis for predicting its electrochemical behavior. The presence of an additional chloro group at the 6-position is expected to influence the reduction potential and potentially introduce additional reaction pathways, such as de-chlorination, although this would likely occur at a different potential than de-bromination.

Table 1: Electrochemical Reduction Pathways of 7-Bromopyrido[2,3-b]pyrazine Analogs

Reaction MediumIntermediate SpeciesFinal Product(s)Reference
Hydroorganic1,4-dihydro-7-bromopyrido[2,3-b]pyrazineIsomerized dihydro compounds or debromhydrated product researchgate.net
AproticNot specifiedDebrominated pyrido[2,3-b]pyrazine researchgate.net

Photoinduced Processes and Excited State Reactivity

The photochemistry and photophysics of pyrido[2,3-b]pyrazine derivatives are of significant interest due to their potential applications in areas such as photochemical energy conversion and organic electronics. researchgate.netrsc.org The core structure can participate in various photoinduced processes, including intramolecular charge transfer (ICT) and metal-to-ligand charge-transfer (MLCT) when complexed with metal ions. researchgate.netrsc.org

Studies on donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone have demonstrated the presence of intramolecular charge transfer transitions. rsc.org These transitions, originating from electron-donating groups to the electron-accepting pyrido[2,3-b]pyrazine core, lead to a broad range of emission wavelengths. rsc.org The excited state of these molecules can be influenced by the surrounding solvent polarity, a characteristic feature of ICT states.

Furthermore, rhenium(I) complexes of pyrido[2,3-b]pyrazine-derived ligands have been shown to exhibit metal-to-ligand charge-transfer (MLCT) excited states. researchgate.net These excited states are of interest for their potential use in photochemical energy conversion schemes. researchgate.net Following irradiation, these complexes can display broad emission bands in the solid state. researchgate.net

For this compound, while specific photophysical data is scarce, it is expected that the lone pairs on the nitrogen atoms and the presence of the halogen atoms will influence its excited-state properties. The heavy atom effect of bromine could potentially enhance intersystem crossing rates, influencing the balance between fluorescence and phosphorescence. The electron-withdrawing nature of both bromine and chlorine will also affect the energy of the frontier molecular orbitals and, consequently, the absorption and emission characteristics.

Table 2: Photochemical Properties of Pyrido[2,3-b]pyrazine Analogs

Compound TypeExcited State ProcessKey FindingsReference(s)
Donor-Acceptor-Donor Pyrido[2,3-b]pyrazinesIntramolecular Charge Transfer (ICT)Tunable emission wavelengths, sensitivity to solvent polarity. rsc.org
Rhenium(I) Complexes of Pyrido[2,3-b]pyrazinesMetal-to-Ligand Charge-Transfer (MLCT)Potential for use in photochemical energy conversion, solid-state emission. researchgate.net
Ruthenium(II) Complex with a dipyridylpyrazine ligandExcited-State ProtonationIncreased basicity of peripheral nitrogens in the MLCT state, influencing non-radiative decay. nih.gov

Exploration of Biological Activities and Pharmacological Relevance in Vitro and in Silico Studies

Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines

Derivatives of the pyrido[2,3-b]pyrazine (B189457) core have demonstrated notable anti-proliferative and cytotoxic effects across various cancer cell lines. These activities are often attributed to the ability of these compounds to interfere with essential cellular processes required for cancer cell growth and survival.

Research into novel pyrido[2,3-b]pyrazine derivatives has shown their potential as anti-tumor agents. For instance, a series of these compounds were synthesized and evaluated for their ability to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. One particular derivative, compound 7n , exhibited significant inhibitory activity with IC50 values of 0.09 μM for PC9 and 0.15 μM for PC9-ER cells, suggesting that the pyrido[2,3-b]pyrazine scaffold could be a promising starting point for developing drugs to overcome resistance in lung cancer. nih.gov

In the context of breast cancer, novel 7-aminosubstituted pyrido[2,3-b]pyrazines have been designed and assessed. One such derivative, compound 14a , displayed cytotoxic potency in the low micromolar range across several breast cancer cell lines. nih.gov Furthermore, a separate study on novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives, a closely related scaffold, identified compounds with remarkable cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 0.57 μM. rsc.orgnih.gov

Studies on other pyrazine (B50134) derivatives have also indicated their potential against leukemia. For example, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to inhibit the viability of human leukemia K562 cells with an IC50 of 25µM after 72 hours. rjeid.com While not a direct analogue, this highlights the general potential of the pyrazine core in targeting hematological malignancies.

The table below summarizes the cytotoxic activities of various pyrido[2,3-b]pyrazine and related derivatives against different cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 Value(s)
Pyrido[2,3-b]pyrazinesCompound 7nPC9 (Lung), PC9-ER (Lung)0.09 μM, 0.15 μM
7-Aminosubstituted Pyrido[2,3-b]pyrazinesCompound 14aBreast Cancer Cell LinesLow micromolar range
Pyrido[2,3-d]pyrimidinesCompound 4MCF-7 (Breast)0.57 μM
Pyrazine Derivative2-mOPPK562 (Leukemia)25 µM (72h)

The anti-proliferative effects of pyrido[2,3-b]pyrazine and related compounds are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). For example, a novel dispiropiperazine derivative was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in human cancer cells. nih.gov

In a study on a new pyrazine derivative, it was observed that the compound induced cell cycle arrest in the G0/G1 phase and increased the sub-G1 cell population, which is indicative of apoptosis, in a time-dependent manner in K562 leukemia cells. rjeid.com The induction of apoptosis was further confirmed by morphological changes and DNA fragmentation. rjeid.com

Similarly, a bioactive pyrido[2,3-d]pyrimidine derivative, a related heterocyclic system, was found to significantly activate apoptosis in MCF-7 breast cancer cells. rsc.orgnih.gov This compound also arrested the cell cycle at the G1 phase. rsc.orgnih.gov These findings suggest that compounds based on the pyrido-pyrazine and similar scaffolds can exert their anticancer effects by disrupting normal cell cycle progression and triggering cellular suicide mechanisms in cancer cells.

Compound ClassEffect on Cell CycleEffect on ApoptosisCancer Cell Line
Dispiropiperazine DerivativeG2/M ArrestInductionHuman Cancer Cells
Pyrazine DerivativeG0/G1 ArrestInductionK562 (Leukemia)
Pyrido[2,3-d]pyrimidine DerivativeG1 ArrestSignificant ActivationMCF-7 (Breast)

Kinase Inhibition Studies

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-b]pyrazine scaffold has been explored for its potential to inhibit various kinases involved in cancer progression.

The RAF kinase family, particularly BRAF, is a key component of the MAPK signaling pathway, which is frequently mutated in various cancers, including melanoma. The pyrazine scaffold has been identified as a promising starting point for the development of BRAF inhibitors. nih.govacs.org Through high-throughput screening, a disubstituted pyrazine was identified as a low micromolar inhibitor of B-RAF. nih.govacs.org Subsequent optimization of this scaffold led to the identification of compounds with nanomolar activity against B-RAF. nih.gov

While direct inhibition of RAF kinases by 7-Bromo-6-chloropyrido[2,3-b]pyrazine has not been reported, the broader class of pyrido[2,3-d]pyridazinones has been investigated as pan-RAF inhibitors that can avoid the paradoxical activation often seen with other RAF inhibitors. nih.gov

Receptor tyrosine kinases (RTKs) are cell surface receptors that are critical for normal cellular processes, and their aberrant activation can drive tumor growth. The pyrido[2,3-b]pyrazine scaffold has been investigated for its potential to inhibit RTKs. For instance, novel pyrido[2,3-b]pyrazines have been discovered as inhibitors of fibroblast growth factor receptors (FGFRs), a subfamily of RTKs. researchgate.net

Furthermore, a 7-aminosubstituted pyrido[2,3-b]pyrazine derivative, in addition to its cytotoxic effects, was found to exhibit mild but direct inhibition of the MET receptor tyrosine kinase. nih.gov This suggests that the pyrido[2,3-b]pyrazine core can be functionalized to target specific RTKs.

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway that is frequently dysregulated in cancer. The pyrido[2,3-b]pyrazine core has been identified as having potential for the selective inhibition of PI3K isozymes. nih.gov Research has shown that certain pyridopyrazine derivatives can act as highly potent PI3K inhibitors. researchgate.net The development of tricyclic imidazo[1,2-a]pyrazines, which are structurally related to pyrido[2,3-b]pyrazines, has also led to the discovery of novel and potent PI3K inhibitors. sci-hub.runih.gov One study on 7-aminosubstituted pyrido[2,3-b]pyrazines also noted a mild inhibition of the PI3Kα wild type and its H1047R mutated enzyme. nih.gov

The table below provides an overview of the kinase inhibitory activities of various pyrido[2,3-b]pyrazine and related derivatives.

Kinase TargetCompound ClassSpecific Activity
RAF Kinases Disubstituted PyrazinesLow micromolar to nanomolar inhibition of B-RAF
Pyrido[2,3-d]pyridazinonesPan-RAF inhibition
Receptor Tyrosine Kinases Pyrido[2,3-b]pyrazinesInhibition of FGFRs
7-Aminosubstituted Pyrido[2,3-b]pyrazinesMild inhibition of MET
PI3K Isozymes Pyrido[2,3-b]pyrazinesSelective inhibition of PI3K isozymes
Tricyclic Imidazo[1,2-a]pyrazinesPotent PI3K inhibition
7-Aminosubstituted Pyrido[2,3-b]pyrazinesMild inhibition of PI3Kα

Receptor Antagonism and Agonism

The modulation of adenosine (B11128) receptors, particularly the A3 subtype, is a key area of investigation for various pathological conditions. However, studies specifically evaluating this compound as a modulator or antagonist for the A3 adenosine receptor have not been reported in the available literature.

The Cannabinoid 2 (CB2) receptor is a target for anti-inflammatory and analgesic drug development. A review of current research indicates there is no specific information available on the agonistic activity of this compound at the CB2 receptor.

Antimicrobial and Antioxidant Activities

The broader class of pyrido[2,3-b]pyrazine derivatives has been the subject of investigation for potential therapeutic applications. mdpi.comtandfonline.com Research into various derivatives of this scaffold has explored their potential biological activities, including antimicrobial and antioxidant effects. rsc.orgrsc.org

Studies on different series of pyrido[2,3-b]pyrazine derivatives have shown that certain structural modifications can lead to antibacterial properties. For instance, some research has indicated that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possess strong antibacterial activity. nih.gov Another study focusing on derivatives synthesized from 5-bromo-2,3-diaminopyridine found that a compound featuring two thiocarbonyl groups exhibited notable antibacterial effects against strains like Staphylococcus aureus and Bacillus cereus. researchgate.net

Similarly, the antioxidant potential of the pyrido[2,3-b]pyrazine core has been assessed in some studies, which found that specific, newly synthesized derivatives demonstrated antioxidant activity in vitro. nih.gov

However, it is crucial to note that while the general scaffold shows biological potential, a specific investigation into the antimicrobial or antioxidant activities of This compound itself is not detailed in the currently available scientific literature. Therefore, no specific data on its efficacy in these areas can be provided.

Antibacterial Efficacy Against Bacterial Strains

There is no specific data available in the scientific literature regarding the antibacterial efficacy of this compound against any bacterial strains. Studies have been conducted on other derivatives, such as 7-bromo-2,3-bis(alkylsulfanyl)pyrido[2,3-b]pyrazines, which have shown some antibacterial activity. However, these findings cannot be directly extrapolated to the 6-chloro substituted compound.

In Vitro Antioxidant Assays

No in vitro antioxidant assays, such as DPPH or ABTS radical scavenging assays, have been reported for this compound. While a series of substituted pyrido[2,3-b]pyrazine compounds have been evaluated for their antioxidant potential, the inclusion and specific performance of this compound in these studies have not been documented.

Antiurease Activity

There is no published research detailing the antiurease activity of this compound. Although various heterocyclic compounds are often screened for their potential as urease inhibitors, specific testing and IC50 values for this compound are not available.

Electrochemical Biosensing Applications

The application of pyrido[2,3-b]pyrazine derivatives in the development of electrochemical biosensors is an area of scientific interest. However, there is no specific information on the use of this compound in this context.

DNA Electrochemical Sensing Mechanisms

General mechanisms for DNA electrochemical sensing often involve the interaction of a compound with DNA, which can be detected through changes in electrochemical signals. These interactions can include intercalation, groove binding, or electrostatic interactions. While pyrido[2,3-b]pyrazine derivatives have been explored for such purposes, the specific mechanism of interaction for this compound with DNA has not been investigated.

Design and Performance of Pyrido[2,3-b]pyrazine-Based Biosensors

There are no published studies on the design, fabrication, or performance of electrochemical biosensors specifically utilizing this compound as the sensing element. Research in this area has focused on other substituted pyrido[2,3-b]pyrazines, and therefore, no data on parameters such as sensitivity, selectivity, or limit of detection for a this compound-based biosensor is available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogenation and Substituent Effects on Biological Activity

The introduction of halogen atoms, such as bromine and chlorine, onto the pyrido[2,3-b]pyrazine (B189457) core is a key strategy for modulating biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various interactions, including hydrogen bonds and halogen bonds.

Research into pyrido[2,3-b]pyrazine derivatives has demonstrated their potential as potent therapeutic agents. For instance, novel derivatives have been synthesized and shown to inhibit both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. nih.gov In one study, compound 7n , a pyrido[2,3-b]pyrazine derivative, exhibited significant inhibitory activity with IC₅₀ values of 0.09 μM against PC9 cells and 0.15 μM against PC9-ER cells, highlighting the scaffold's potential in overcoming drug resistance. nih.gov

The position and nature of substituents are crucial. Studies on antibacterial agents have shown that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possess strong antibacterial activities, whereas the corresponding 1-oxide derivatives are inactive, indicating that the oxidation state of the pyrazine (B50134) nitrogen atoms is a critical determinant of efficacy. nih.gov In another study, a derivative featuring two thiocarbonyl groups showed good antibacterial activity against several bacterial strains, including Staphylococcus aureus and Bacillus cereus, while the addition of other side-chains tended to decrease biological activity. researchgate.net This suggests that specific functional groups, in combination with the core halogenation pattern of 7-Bromo-6-chloropyrido[2,3-b]pyrazine, can be fine-tuned to optimize potency against various biological targets. The pyrazine ring itself is a core component of various lead compounds and active drugs. researchgate.net

Compound ClassBiological Target/ActivityKey Findings
Pyrido[2,3-b]pyrazine DerivativesErlotinib-resistant NSCLC cellsCompound 7n showed potent inhibition of both sensitive (IC₅₀ = 0.09 μM) and resistant (IC₅₀ = 0.15 μM) cell lines. nih.gov
Pyrido[2,3-b]pyrazine 1,4-dioxidesAntibacterialRevealed strong antibacterial activities in vitro. nih.gov
Pyrido[2,3-b]pyrazine 1-oxidesAntibacterialShowed no significant antibacterial activity. nih.gov
Dithione-bearing Pyrido[2,3-b]pyrazineAntibacterialExhibited good activity against S. aureus (MIC = 0.078 mg/ml) and B. cereus (MIC = 0.078 mg/ml). researchgate.net

Influence of Molecular Geometry and Conformational Flexibility on Reactivity

Computational studies using Density Functional Theory (DFT) have been employed to analyze the molecular geometry of related pyrido[2,3-b]pyrazine derivatives. nih.govnih.gov These analyses reveal that a twisted molecular conformation is common, particularly in donor-acceptor-donor (D-A-D) type molecules where bulky donor groups are attached to the core. nih.govsemanticscholar.org This twisting, measured by dihedral angles between the substituent and the core, affects molecular packing in the solid state and influences intermolecular interactions.

Crystal structure analysis of a related compound, 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, shows that the pyridopyrazine moiety is relatively planar, with the pyridine (B92270) and pyrazine rings inclined to each other by only 1.33 (7)°. researchgate.net However, the attached thienyl rings are significantly twisted out of this plane, with dihedral angles of 33.29 (11)° and 19.84 (9)°. researchgate.net Such conformational features are critical for reactivity; a planar geometry can facilitate π-π stacking, while a twisted geometry can prevent aggregation-caused quenching (ACQ) in optoelectronic applications and allow for a better fit into non-planar biological binding sites. semanticscholar.org The conformational flexibility, or lack thereof, determines how the molecule can adapt its shape to bind to a receptor, influencing its biological activity.

Correlation of Electronic Properties with Biological Efficacy and Optoelectronic Performance

The electronic properties of the this compound core are fundamental to its function in both biological and material contexts. The pyrido[2,3-b]pyrazine nucleus is recognized for its high electron-accepting ability, which is a consequence of the electron-deficient nature of the pyrazine and pyridine rings. nih.gov This electron-accepting character is further enhanced by the presence of the electron-withdrawing bromo and chloro substituents.

This strong acceptor nature makes the pyrido[2,3-b]pyrazine scaffold an excellent building block for donor-acceptor-donor (D-A-D) molecules. nih.gov These molecules exhibit intramolecular charge transfer (ICT) from the electron-donating peripheral groups to the electron-accepting core. nih.govsemanticscholar.org This ICT is responsible for their unique photophysical properties, including tunable emission from blue to red and, in some cases, aggregation-induced emission (AIE). nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap (Egap), are directly correlated with the molecule's performance. Derivatives with low band gaps (1.67–2.36 eV) and stable HOMO/LUMO levels have been identified as potential ambipolar materials for organic electronics. nih.gov DFT computations have been used to calculate these properties for various derivatives. rsc.org For example, one study correlated a lower Egap (3.444 eV) with greater molecular softness (0.290 eV⁻¹), which can be indicative of higher reactivity. rsc.org These electronic characteristics also influence biological efficacy. The ability of the molecule to accept electrons can be crucial for its mechanism of action, such as inhibiting specific enzymes or interacting with DNA. nih.gov

Derivative TypeHOMO (eV)LUMO (eV)Band Gap (Egap, eV)Key Feature
D-A-D Pyrido[2,3-b]pyrazines-5.34 to -5.97-3.61 to -3.701.67 - 2.36Tunable opto-electrochemical properties. nih.gov
Substituted Pyrido[2,3-b]pyrazineN/AN/A3.444Lower Egap correlated with greater softness and NLO response. rsc.org

Ligand-Based and Structure-Based Drug Design Approaches

The pyrido[2,3-b]pyrazine scaffold has been extensively utilized in both ligand-based and structure-based drug design to develop novel inhibitors for various protein targets. mdpi.comnih.gov

Structure-Based Drug Design (SBDD) leverages the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. The this compound core can be used as a scaffold to orient functional groups into specific pockets of an enzyme's active site. For example, in the design of kinase inhibitors, understanding the ATP-binding site is crucial. researchgate.net The nitrogen atoms of the pyrazine and pyridine rings can act as hydrogen bond acceptors, while the bromo and chloro substituents can form halogen bonds or occupy hydrophobic pockets to enhance binding. SBDD approaches have been successfully used to develop potent and selective inhibitors for targets like FGFR3, where specific interactions with amino acid residues in the solvent region or a back pocket were key to achieving high selectivity over other kinases like VEGFR2. nih.gov

Ligand-Based Drug Design is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target. By analyzing a set of active compounds that include the this compound scaffold, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for biological activity. This scaffold has been a key element in identifying inhibitors for targets such as the c-Met and VEGFR-2 kinases. frontiersin.org In such designs, the pyrido[2,3-b]pyrazine core often serves as the central "parent nucleus," which is then modified with various side chains to optimize interactions and pharmacokinetic properties. frontiersin.org Molecular docking studies, a computational technique central to both approaches, are widely used to predict the binding modes and affinities of these compounds, guiding the rational design of more effective drugs. mdpi.combohrium.com

Advanced Material Science Applications and Optoelectronic Properties

Design and Synthesis of Pyrido[2,3-b]pyrazine (B189457) Derivatives for Optoelectronics

The design of novel organic materials for optoelectronic applications often revolves around the creation of molecules with a donor-acceptor (D-A) architecture. In this context, the pyrido[2,3-b]pyrazine moiety serves as an excellent electron acceptor due to the presence of multiple nitrogen atoms, which lower the energy levels of the molecular orbitals. nih.govrsc.org By attaching various electron-donating groups to this acceptor core, it is possible to create molecules with a significant intramolecular charge transfer (ICT) character, which is crucial for tuning their emission color and other photophysical properties. nih.govrsc.orgsemanticscholar.org

A common synthetic strategy to achieve these D-A or D-A-D structures is the Buchwald-Hartwig C-N coupling reaction. nih.govrsc.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-nitrogen bonds, enabling the attachment of a wide range of amine-containing donor groups to a halogenated pyrido[2,3-b]pyrazine precursor. The versatility of this synthetic route provides a powerful tool for fine-tuning the resulting material's properties by systematically varying the donor strength. nih.govrsc.org

Another synthetic approach involves a multicomponent reaction, for instance, by reacting indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847). nih.govrsc.org This method allows for the construction of more complex, fused-ring systems incorporating the pyrido[2,3-b]pyrazine unit, leading to materials with interesting nonlinear optical (NLO) properties. nih.govrsc.org

Intramolecular Charge Transfer (ICT) Characteristics

The photophysical properties of D-A molecules based on pyrido[2,3-b]pyrazine are dominated by intramolecular charge transfer transitions. nih.govrsc.orgsemanticscholar.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyrido[2,3-b]pyrazine core. nih.govsemanticscholar.org This charge redistribution leads to a large change in the dipole moment between the ground and excited states.

A key manifestation of this ICT character is the solvatochromism observed in the emission spectra of these compounds. semanticscholar.org As the polarity of the solvent increases, the emission peak typically shows a red shift, indicating a greater stabilization of the polar excited state. The energy of the ICT transition can be precisely controlled by varying the electron-donating strength of the donor group. nih.govrsc.org Stronger donors lead to a smaller HOMO-LUMO gap and, consequently, to emission at longer wavelengths. This tunability allows for the creation of a series of materials that can emit light across the visible spectrum, from blue to red. nih.govrsc.orgsemanticscholar.org

DerivativeAbsorption Max (nm)Emission Max (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
Derivative 1 412486-5.97-3.672.30
Derivative 2 485624-5.34-3.671.67
Derivative 3 430500-5.78-3.702.08
Derivative 4 460550-5.50-3.651.85

This interactive table showcases the tunable optoelectronic properties of various donor-acceptor pyrido[2,3-b]pyrazine derivatives. Data extracted from a study on blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone. nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Functionalized Derivatives

A common issue with many organic luminophores is aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the solid state or in aggregates due to strong intermolecular π-π stacking. bohrium.comresearchgate.net However, a fascinating alternative phenomenon known as aggregation-induced emission (AIE) has been observed in some functionalized pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org In AIE-active molecules, emission is weak in solution but becomes strong in the aggregated state. nih.govrsc.orgbohrium.com

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov In solution, the molecules can undergo various vibrational and rotational motions, which provide non-radiative pathways for the decay of the excited state. In the solid state or in aggregates, these motions are hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy through fluorescence. nih.gov The presence of bulky side groups that prevent close packing and π-π stacking can promote AIE. nih.gov The AIE properties of pyrido[2,3-b]pyrazine derivatives make them highly promising for applications in solid-state lighting and displays. nih.govrsc.org

Potential as Solid-State Emitters and N-Type Materials in Organic Electronic Devices

The combination of high solid-state fluorescence quantum yields, tunable emission colors, and good thermal stability makes pyrido[2,3-b]pyrazine derivatives highly attractive for use as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.org By carefully selecting the donor and acceptor units, it is possible to achieve emissions spanning the entire visible spectrum, which is a crucial requirement for full-color displays. rsc.org Furthermore, some derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. rsc.org

In addition to their emissive properties, the electron-deficient nature of the pyrido[2,3-b]pyrazine core also makes it a promising candidate for the development of n-type semiconductor materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs). uky.edu Most organic semiconductors are p-type (hole-transporting), and the development of stable and efficient n-type (electron-transporting) materials is a key challenge in the field of organic electronics. uky.edu The low-lying LUMO energy level of pyrido[2,3-b]pyrazine derivatives facilitates electron injection and transport. nih.gov The introduction of electron-withdrawing groups, such as the bromine and chlorine atoms in 7-Bromo-6-chloropyrido[2,3-b]pyrazine, is a well-established strategy for further lowering the LUMO level and enhancing n-type characteristics.

CompoundRoleDevice ApplicationKey Property
Pyrido[2,3-b]pyrazine Derivative A EmitterOLEDHigh solid-state fluorescence
Pyrido[2,3-b]pyrazine Derivative B Emitter (TADF)OLEDHigh internal quantum efficiency
Pyrido[2,3-b]pyrazine Derivative C n-type semiconductorOFETElectron transport
Pyrido[2,3-b]pyrazine Derivative D AcceptorOSCElectron acceptor

This interactive table summarizes the potential applications of pyrido[2,3-b]pyrazine derivatives in various organic electronic devices.

Conclusion and Future Perspectives in 7 Bromo 6 Chloropyrido 2,3 B Pyrazine Research

Summary of Key Research Findings and Contributions

Research on 7-Bromo-6-chloropyrido[2,3-b]pyrazine and its analogs has primarily focused on leveraging its reactive sites for the synthesis of a diverse range of derivatives. The presence of both bromo and chloro substituents offers differential reactivity, allowing for selective functionalization. This has been instrumental in the development of compounds with potential biological activities.

Key contributions in the field have demonstrated that the pyrido[2,3-b]pyrazine (B189457) core can be a crucial pharmacophore. Studies on related compounds have indicated that derivatives of this scaffold can exhibit a range of biological activities, including kinase inhibition. While direct studies on this compound are part of a broader research landscape, the collective findings for the pyrido[2,3-b]pyrazine class of compounds underscore its potential in the development of therapeutic agents.

Unexplored Research Avenues and Mechanistic Questions

Despite the progress made, several research avenues concerning this compound remain largely unexplored. A significant area for future investigation is the elucidation of the precise mechanisms of action for its biologically active derivatives. Understanding how these molecules interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Furthermore, the full scope of its reactivity is yet to be charted. A systematic investigation into its participation in various cross-coupling reactions, beyond the standard protocols, could unveil novel synthetic pathways. Mechanistic studies of these transformations would provide valuable insights into the influence of the electronic and steric factors of the pyrido[2,3-b]pyrazine core.

Another open question is the exploration of its coordination chemistry. The nitrogen atoms within the heterocyclic system present potential coordination sites for metal ions, suggesting that it could be employed as a ligand in the synthesis of novel organometallic complexes with interesting catalytic or photophysical properties.

Potential for Novel Applications in Chemical Biology and Materials Science

The unique structural and electronic features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. In the realm of chemical biology, its derivatives could be developed as chemical probes to study biological pathways or as imaging agents. The strategic placement of halogens allows for the introduction of fluorophores or other reporter groups.

In materials science, the pyrido[2,3-b]pyrazine core is known to be a component of molecules with interesting electronic and photophysical properties. Recent research has highlighted the potential of pyrido[2,3-b]pyrazine-based compounds in the field of nonlinear optics. nih.govrsc.org The electron-withdrawing nature of the pyrazine (B50134) and pyridine (B92270) rings, combined with the heavy atoms (bromine and chlorine), suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunability of its electronic properties through substitution at the bromo and chloro positions offers a pathway to fine-tune the material's performance.

Strategic Directions for Future Synthetic and Computational Endeavors

To unlock the full potential of this compound, future research should adopt a multi-pronged approach that integrates advanced synthetic methodologies with computational modeling.

Synthetic Strategies:

Diversity-Oriented Synthesis: The development of efficient and regioselective synthetic methods to introduce a wide array of functional groups at the 6- and 7-positions is paramount. This will enable the creation of large and diverse chemical libraries for high-throughput screening.

Late-Stage Functionalization: Exploring late-stage functionalization techniques will be crucial for the rapid structural diversification of complex molecules derived from this compound.

Flow Chemistry: The use of flow chemistry could offer safer and more scalable routes to synthesize and functionalize this scaffold, particularly for reactions that require precise control over reaction parameters.

Computational Endeavors:

DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govrsc.org This can aid in predicting reaction outcomes and designing molecules with desired properties.

Molecular Docking and Dynamics: For medicinal chemistry applications, computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of its derivatives to biological targets and to estimate their binding affinities.

In Silico Screening: Virtual screening of computationally generated libraries of derivatives can help prioritize synthetic targets with a higher probability of exhibiting desired biological or material properties.

By pursuing these strategic directions, the scientific community can continue to build upon the foundational knowledge of this compound and translate its potential into tangible applications in medicine, chemical biology, and materials science.

Q & A

Q. What are the optimized synthetic routes for 7-bromo-6-chloropyrido[2,3-b]pyrazine, and how do reaction conditions influence regioselectivity?

The synthesis often involves halogenation and cyclization steps. For example, bromination of pyrido[2,3-b]pyrazine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) achieves regioselective substitution . Catalysts such as NH4_4Cl in methanol enhance yields by stabilizing intermediates . Key factors include solvent polarity, temperature, and catalyst choice, which direct substitution to the 6- and 7-positions. X-ray crystallography (e.g., SHELX refinement ) and 1^1H/13^13C NMR (δ 9.17 ppm for aromatic protons ) validate regiochemistry.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical. For example, monoclinic crystals (space group P21/cP2_1/c) with lattice parameters a=7.0026(3)a = 7.0026(3) Å, b=13.0291(6)b = 13.0291(6) Å confirm the bicyclic framework . Computational methods (DFT) complement experimental data by predicting bond angles and electron density distributions, particularly for halogen-substituted positions .

Q. What analytical techniques are used to assess purity and stability?

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., stability up to 200°C ).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ at m/zm/z 277.9 ).
  • HPLC: Monitors purity (>98% in solvent-free chlorination methods ).

Advanced Research Questions

Q. How do computational models explain the electronic properties of this compound in optoelectronic applications?

Density Functional Theory (DFT) reveals HOMO-LUMO gaps (~3.1 eV) and charge-transfer characteristics. For pyrido[2,3-b]pyrazine derivatives, the LUMO localizes on the pyrazine ring, while the HOMO extends to halogen substituents, enabling thermally activated delayed fluorescence (TADF) in OLEDs . Tuning donor-acceptor dyads (e.g., with dihydrophenazasiline) reduces singlet-triplet energy gaps (ΔEST\Delta E_{ST} < 0.2 eV), enhancing electroluminescence efficiency (e.g., EQE up to 20% ).

Q. What contradictions exist in reported biological activities, and how can they be resolved?

While some studies highlight FGFR1 inhibition via pyrazine nitrogen interactions (IC50_{50} ~50 nM ), others report JAK3 selectivity in pyrrolopyrazine analogs . Discrepancies may arise from substituent effects:

  • Bromine at C7 increases steric bulk, reducing FGFR1 binding .
  • Methyl groups at C5 enhance JAK3 affinity by optimizing hydrophobic interactions .
    Resolution: Comparative SAR studies using isogenic kinase panels and molecular docking (e.g., AutoDock Vina) clarify target specificity.

Q. How can regioselectivity challenges in cross-coupling reactions be addressed for functionalizing this compound?

Palladium-catalyzed Sonogashira or Suzuki couplings often face competing reactivity at C6 vs. C7. Strategies include:

  • Protecting Groups: tert-Butyl esters at N5 block undesired sites .
  • Ligand Optimization: Bulky ligands (e.g., XPhos) favor coupling at C7 due to steric hindrance .
  • Microwave-Assisted Synthesis: Reduces side reactions (e.g., 80% yield for C7-alkynylation ).

Methodological Challenges

Q. What experimental pitfalls occur in crystallographic refinement of halogenated pyrido[2,3-b]pyrazines?

  • Disorder in Halogen Positions: Anisotropic refinement in SHELXL resolves Br/Cl occupancy .
  • Twinned Crystals: Use twin laws (e.g., HKLF5 format) to model overlapping lattices .
  • Data Quality: High-resolution (<1.0 Å) data minimize R-factor discrepancies (e.g., R(F)R(F) = 0.0356 ).

Q. How can environmental factors (pH, temperature) modulate the biological efficacy of this compound?

  • pH Stability: The pyrazine ring protonates below pH 4, reducing FGFR1 binding .
  • Thermal Degradation: DSC shows exothermic peaks at 220°C, necessitating storage at -20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.